molecular formula C14H15NO5S2 B11479204 Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11479204
M. Wt: 341.4 g/mol
InChI Key: GITBGSVCNWXWAF-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methoxyphenyl)methyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its significant role in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-methoxyphenyl)methyl]sulfamoyl}thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the methoxyphenyl and sulfamoyl groups. One common method involves the use of thiophene-2-carboxylic acid chloride, which reacts with 3-methoxybenzylamine in the presence of a base to form the desired product . The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methoxyphenyl)methyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce primary or secondary amines.

Scientific Research Applications

Methyl 3-{[(3-methoxyphenyl)methyl]sulfamoyl}thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(3-methoxyphenyl)methyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    Methyl 3-{[(4-methoxyphenyl)methyl]sulfamoyl}thiophene-2-carboxylate: Similar structure but with a different position of the methoxy group, which can affect its reactivity and interactions.

Uniqueness

Methyl 3-{[(3-methoxyphenyl)methyl]sulfamoyl}thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15NO5S2

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 3-[(3-methoxyphenyl)methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H15NO5S2/c1-19-11-5-3-4-10(8-11)9-15-22(17,18)12-6-7-21-13(12)14(16)20-2/h3-8,15H,9H2,1-2H3

InChI Key

GITBGSVCNWXWAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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